2-(aziridin-1-yl)-N-[[4-[[[2-(aziridin-1-yl)acetyl]amino]methyl]phenyl]methyl]acetamide
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Overview
Description
1-AZIRIDINEACETAMIDE, N,N’-(p-PHENYLENEDIMETHYLENE)BIS- is a chemical compound known for its unique structure and properties. It is a derivative of aziridine, a three-membered nitrogen-containing ring, and is linked through a p-phenylenedimethylene bridge.
Preparation Methods
The synthesis of 1-AZIRIDINEACETAMIDE, N,N’-(p-PHENYLENEDIMETHYLENE)BIS- typically involves the reaction of aziridine with p-phenylenedimethylene bis(acetamide). The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and purification processes to achieve the necessary quality for commercial use.
Chemical Reactions Analysis
1-AZIRIDINEACETAMIDE, N,N’-(p-PHENYLENEDIMETHYLENE)BIS- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, resulting in the formation of reduced products.
Scientific Research Applications
1-AZIRIDINEACETAMIDE, N,N’-(p-PHENYLENEDIMETHYLENE)BIS- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialized polymers and materials with unique properties.
Mechanism of Action
The mechanism by which 1-AZIRIDINEACETAMIDE, N,N’-(p-PHENYLENEDIMETHYLENE)BIS- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aziridine ring is known for its reactivity, which allows it to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the modulation of biological pathways and processes .
Comparison with Similar Compounds
1-AZIRIDINEACETAMIDE, N,N’-(p-PHENYLENEDIMETHYLENE)BIS- can be compared with other aziridine derivatives and bis(acetamide) compounds. Similar compounds include:
1-Aziridineacetamide: A simpler derivative with a single aziridine ring.
N,N’-Bis(acetamide) derivatives: Compounds with similar bis(acetamide) structures but different linking groups. The uniqueness of 1-AZIRIDINEACETAMIDE, N,N’-(p-PHENYLENEDIMETHYLENE)BIS- lies in its combination of the aziridine ring and the p-phenylenedimethylene bridge, which imparts distinct chemical and physical properties.
Properties
CAS No. |
10328-31-1 |
---|---|
Molecular Formula |
C16H22N4O2 |
Molecular Weight |
302.37 g/mol |
IUPAC Name |
2-(aziridin-1-yl)-N-[[4-[[[2-(aziridin-1-yl)acetyl]amino]methyl]phenyl]methyl]acetamide |
InChI |
InChI=1S/C16H22N4O2/c21-15(11-19-5-6-19)17-9-13-1-2-14(4-3-13)10-18-16(22)12-20-7-8-20/h1-4H,5-12H2,(H,17,21)(H,18,22) |
InChI Key |
LHLWBBYCNRXYAA-UHFFFAOYSA-N |
SMILES |
C1CN1CC(=O)NCC2=CC=C(C=C2)CNC(=O)CN3CC3 |
Canonical SMILES |
C1CN1CC(=O)NCC2=CC=C(C=C2)CNC(=O)CN3CC3 |
Key on ui other cas no. |
10328-31-1 |
Synonyms |
N,N'-(p-Phenylenedimethylene)bis(1-aziridineacetamide) |
Origin of Product |
United States |
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